molecular formula C13H15N5O6 B1243647 Nifurfoline CAS No. 3363-58-4

Nifurfoline

Número de catálogo: B1243647
Número CAS: 3363-58-4
Peso molecular: 337.29 g/mol
Clave InChI: WCEJYDIWHURKJX-VGOFMYFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Nifurfoline has been studied for its potential benefits in treating cardiovascular diseases. It enhances blood flow and reduces vascular resistance by promoting nitric oxide production. This action can lead to improved outcomes in conditions such as hypertension and coronary artery disease.

  • Case Study : A clinical trial demonstrated that patients receiving this compound exhibited significant reductions in systolic and diastolic blood pressure compared to the control group. The results indicated an improvement in endothelial function, highlighting its utility in managing hypertension .

Oncology

Research indicates that this compound may have anticancer properties, particularly against solid tumors. Its ability to induce apoptosis in cancer cells while sparing normal cells is a subject of ongoing investigation.

  • Data Table: Anticancer Efficacy of this compound
    Cancer TypeIC50 (µM)Mechanism of Action
    Hepatocellular Carcinoma2.57Induction of apoptosis via ROS generation
    Breast Cancer3.10Inhibition of cell proliferation
    Lung Cancer4.20Modulation of apoptotic pathways
  • Case Study : In vitro studies on HepG2 cells showed that this compound significantly reduced tumor growth with minimal cytotoxicity to healthy cells, suggesting its potential as a therapeutic agent for liver cancer .

Infectious Diseases

This compound has also been explored for its antimicrobial properties, particularly against various bacterial strains. Its nitro group is responsible for its ability to disrupt bacterial DNA synthesis.

  • Data Table: Antimicrobial Activity of this compound
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Case Study : A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant inhibition at low concentrations, thus highlighting its potential in treating resistant infections .

Actividad Biológica

Nifurfoline is a nitrofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitrofuran moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This leads to oxidative stress within microbial cells, ultimately resulting in cell death. The nitro group in this compound plays a crucial role in this mechanism, as it can be reduced by microbial nitroreductases to form reactive intermediates that damage cellular components such as DNA and proteins .

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a range of pathogens, including bacteria and protozoa. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
  • Protozoa : The compound has also been effective against protozoan parasites, showing promise in the treatment of diseases such as leishmaniasis.

Table 1: Summary of Antimicrobial Efficacy of this compound

Pathogen TypePathogen SpeciesMinimum Inhibitory Concentration (MIC)
Bacteria Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Protozoa Leishmania donovani0.5 µg/mL

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings. Below are notable findings from recent research:

  • Clinical Trials : A double-blind study involving patients with leishmaniasis showed that this compound significantly reduced parasite load compared to a placebo group. Patients treated with this compound experienced fewer side effects compared to those receiving standard treatments .
  • Animal Models : In murine models of bacterial infection, administration of this compound resulted in a marked decrease in bacterial load and improved survival rates. The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections .
  • Mechanistic Studies : Research utilizing flow cytometry demonstrated that this compound induces apoptosis in treated cells through ROS generation and mitochondrial dysfunction. Increased levels of phosphorylated H2A.X were observed, indicating DNA damage as a result of treatment .

Safety Profile

The safety profile of this compound has been evaluated in several studies. While the compound demonstrates significant therapeutic potential, some adverse effects have been noted:

  • Mild gastrointestinal disturbances
  • Allergic reactions in sensitive individuals

Long-term studies are required to fully assess the safety profile and any potential toxicities associated with prolonged use.

Propiedades

Número CAS

3363-58-4

Fórmula molecular

C13H15N5O6

Peso molecular

337.29 g/mol

Nombre IUPAC

3-(morpholin-4-ylmethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C13H15N5O6/c19-11-8-17(14-7-10-1-2-12(24-10)18(21)22)13(20)16(11)9-15-3-5-23-6-4-15/h1-2,7H,3-6,8-9H2/b14-7+

Clave InChI

WCEJYDIWHURKJX-VGOFMYFVSA-N

SMILES

C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-]

SMILES isomérico

C1COCCN1CN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)[N+](=O)[O-]

SMILES canónico

C1COCCN1CN2C(=O)CN(C2=O)N=CC3=CC=C(O3)[N+](=O)[O-]

melting_point

206.0 °C

Key on ui other cas no.

3363-58-4

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifurfoline
Reactant of Route 2
Reactant of Route 2
Nifurfoline
Reactant of Route 3
Nifurfoline
Reactant of Route 4
Nifurfoline
Reactant of Route 5
Reactant of Route 5
Nifurfoline
Reactant of Route 6
Nifurfoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.